

In-depth Technical Guide: Velaresol's Potential Therapeutic Applications

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Disclaimer: Initial searches for "**Velaresol**" did not yield information on a therapeutic agent with that name. This technical guide will instead focus on Vilanterol, a compound with a similar name and extensive documentation regarding its therapeutic applications in respiratory diseases. This guide is intended for researchers, scientists, and drug development professionals.

Executive Summary

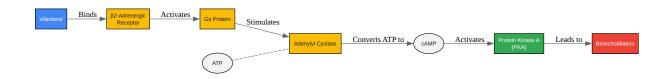
Vilanterol is a selective long-acting β2-adrenergic agonist (LABA) with a 24-hour duration of action, enabling once-daily dosing for the management of Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1] Its pharmacological activity stems from the stimulation of intracellular adenylyl cyclase, leading to increased levels of cyclic AMP (cAMP), which in turn promotes bronchial smooth muscle relaxation.[1] Vilanterol is primarily available in combination therapies with inhaled corticosteroids (ICS) like fluticasone furoate, and/or long-acting muscarinic antagonists (LAMA) such as umeclidinium bromide.[1] This guide synthesizes the current understanding of Vilanterol's mechanism of action, therapeutic uses, and clinical trial data.

Mechanism of Action

Vilanterol's therapeutic effect is mediated through its high selectivity for the β2-adrenoceptor.[1] Upon binding, it activates the Gs alpha subunit of the G-protein coupled receptor, which then stimulates adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Elevated intracellular cAMP levels



activate Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately resulting in the relaxation of bronchial smooth muscle and inhibition of the release of inflammatory mediators from mast cells.[1]



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Vilanterol Signaling Pathway

Therapeutic Applications

Vilanterol is indicated for the long-term, once-daily maintenance treatment of airflow obstruction in patients with COPD, including chronic bronchitis and emphysema, and for the treatment of asthma.[1] It is not intended for the relief of acute bronchospasm.

Chronic Obstructive Pulmonary Disease (COPD)

In COPD, Vilanterol is used in combination with a LAMA (umeclidinium bromide) or with both a LAMA and an ICS (fluticasone furoate) to provide comprehensive bronchodilation and anti-inflammatory effects.[1] The once-daily dosing schedule has been shown to improve patient adherence.[2]

Asthma

For asthma management, Vilanterol is combined with an ICS. This combination is a therapeutic option for patients whose asthma is not sufficiently controlled with a standalone ICS.[3]

Quantitative Data from Clinical Studies

The efficacy of Vilanterol in combination therapies has been established in several clinical trials. Below is a summary of key quantitative findings.



Study	Patient Population	Treatment Arms	Primary Efficacy Endpoint	Results
Phase 3 OD- INHALE[4]	Patients with persistent asthma	Vilanterol/Flutica sone Furoate (VI/FF) vs. Formoterol/Flutic asone Propionate (FOR/FP)	Change from baseline in trough FEV1 at 12 weeks	Both groups showed significant improvement in trough FEV1. The mean difference between VI/FF and FOR/FP was 54.75 mL.
RERACS Study[2]	Patients with symptomatic asthma	Switched from other ICS/LABA to FF/VI	Change in %FEV1 at 4 and 12 weeks	Statistically significant improvement in %FEV1 was observed at 4 weeks and sustained at 12 weeks.
NCT03248128[3]	Children and adolescents (5-17 years) with uncontrolled asthma	FF/VI vs. Fluticasone Furoate (FF) alone	Efficacy and safety	This study was designed to evaluate the superiority of the combination therapy over ICS monotherapy in a pediatric population.

Experimental Protocols

Representative Clinical Trial Protocol: Phase 3 Study in Persistent Asthma (based on OD-INHALE[4])

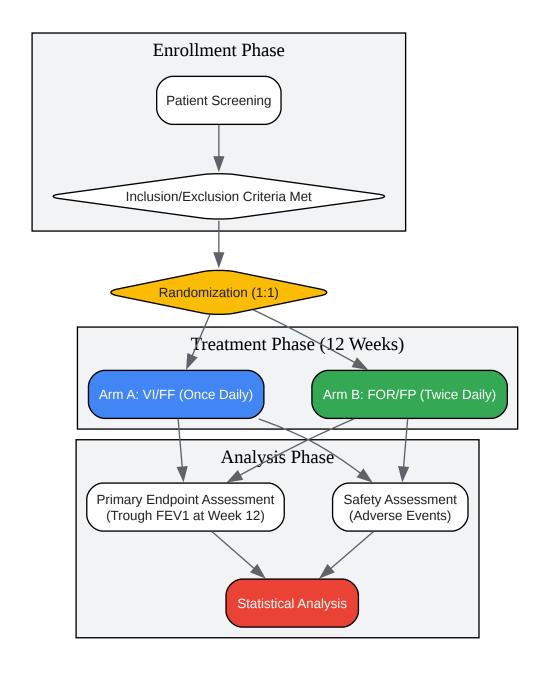
Foundational & Exploratory





- Study Design: A 12-week, multicenter, randomized, double-blind, parallel-group study.
- Objective: To assess the non-inferiority of once-daily Vilanterol/Fluticasone Furoate (VI/FF)
 compared to twice-daily Formoterol/Fluticasone Propionate (FOR/FP) in patients with
 persistent asthma.
- Patient Population: 330 patients with a diagnosis of persistent asthma.
- Randomization: Patients were randomized 1:1 to either the VI/FF or FOR/FP treatment arm.
- Intervention:
 - VI/FF group: Two puffs of VI/FF (12.5 mcg/50 mcg or 12.5 mcg/100 mcg) once daily.
 - FOR/FP group: Two puffs of FOR/FP (6 mcg/125 mcg or 6 mcg/250 mcg) twice daily.
- Outcome Measures:
 - Primary: Change from baseline in trough Forced Expiratory Volume in 1 second (FEV1) at week 12.
 - Safety: Incidence of adverse events and serious adverse events.





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Experimental Workflow of a Phase 3 Clinical Trial

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